Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a pyridine ring substituted with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate typically involves the following steps:
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The nitrated pyridine is then reacted with an amine to form the amino derivative.
Esterification: The final step involves the esterification of the amino derivative with ethyl 4-aminobenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, typically under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino derivatives of the pyridine ring.
Ester Hydrolysis: 4-[(3,5-dinitropyridin-4-yl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Research: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3,5-dinitrophenyl)amino]benzoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 4-[(3,5-dinitrobenzyl)amino]benzoate: Contains a benzyl group instead of a pyridine ring.
Uniqueness
Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its phenyl and benzyl analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c1-2-24-14(19)9-3-5-10(6-4-9)16-13-11(17(20)21)7-15-8-12(13)18(22)23/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXNYQNODHYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.